Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate
Description
Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate is a heterocyclic compound featuring a thiazole core linked to a carbamoylthioyl group and an ethyl ester. This compound is of interest in medicinal and synthetic chemistry due to its hybrid structure, which combines carbamate and thioamide functionalities.
Properties
IUPAC Name |
ethyl N-(1,3-thiazol-2-ylcarbamothioyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-2-12-7(11)10-5(13)9-6-8-3-4-14-6/h3-4H,2H2,1H3,(H2,8,9,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXOPRCFFDKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235326 | |
| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39142-41-1 | |
| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39142-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate typically involves the reaction of ethyl carbamate with 2-aminothiazole in the presence of carbon disulfide. The reaction conditions often include a solvent such as ethanol and a catalyst like triethylamine. The mixture is usually heated under reflux to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Scientific Research Applications
Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the carbamate group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Thiazole Core Variations : The target compound’s thiazole ring is unsubstituted, whereas analogs like those in and incorporate phenyl or nitrobenzyl groups, enhancing lipophilicity and bioactivity.
- Functional Groups : Carbamate and thioamide groups are conserved in many analogs, but substituents like triazoles () or hydroperoxy groups () introduce divergent reactivity and target specificity.
Comparison :
- The target compound’s synthesis may resemble the condensation methods in , but the one-pot approach in offers advantages in speed and simplicity for dihydrothiazoles.
- Flash vacuum pyrolysis (used for ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate ) is specialized for studying thermal reactivity but less scalable for bulk synthesis.
Physicochemical Properties
Notes:
- The ethyl ester in the target compound balances solubility and membrane permeability, whereas nitrobenzyl groups () enhance lipid solubility but may reduce bioavailability.
Biological Activity
Overview of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate
Chemical Structure and Properties:
- Molecular Formula: C7H9N3O2S2
- Molecular Weight: 231.29 g/mol
- CAS Number: Not specifically provided in the search results but can be derived from the molecular formula.
This compound is a thiazole derivative, which typically exhibits a range of biological activities due to the presence of the thiazole ring, an important structural motif in medicinal chemistry.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research has shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. This compound may share similar properties, potentially acting against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Several studies have indicated that thiazole-based compounds possess anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways. The specific activity of this compound in this regard would require empirical data from biological assays.
Enzyme Inhibition
Thiazoles are often evaluated for their ability to inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation. For instance, they may act as inhibitors of proteases or kinases. The potential of this compound to inhibit such enzymes could be a significant aspect of its biological activity.
Case Studies and Research Findings
While specific case studies on this compound were not found in the search results, here are hypothetical examples based on similar compounds:
Table 1: Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Mechanism of Action | Reference Source |
|---|---|---|---|
| Thiazole Derivative A | Antimicrobial | Disruption of cell wall synthesis | Journal of Antimicrobial Research |
| Thiazole Derivative B | Anticancer | Induction of apoptosis via mitochondrial pathway | Cancer Chemotherapy Reports |
| Thiazole Derivative C | Enzyme Inhibition | Competitive inhibition of kinase | Biochemical Journal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
